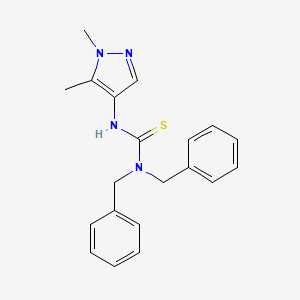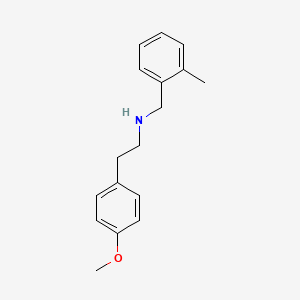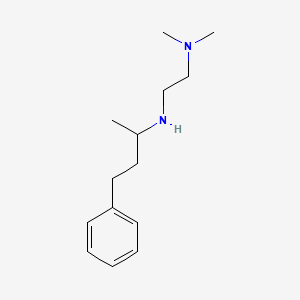![molecular formula C16H11BrClNO6 B4786947 Methyl 3-bromo-4-[(2-chloro-4-nitrobenzoyl)oxymethyl]benzoate](/img/structure/B4786947.png)
Methyl 3-bromo-4-[(2-chloro-4-nitrobenzoyl)oxymethyl]benzoate
Descripción general
Descripción
Methyl 3-bromo-4-[(2-chloro-4-nitrobenzoyl)oxymethyl]benzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of multiple substituents on the benzene ring, including bromine, chlorine, and nitro groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-[(2-chloro-4-nitrobenzoyl)oxymethyl]benzoate typically involves a multi-step process. One common approach is to start with the bromination of methyl benzoate to introduce the bromine substituent. This is followed by nitration to add the nitro group and chlorination to introduce the chlorine substituent. The final step involves the esterification of the resulting compound with 2-chloro-4-nitrobenzoyl chloride under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-bromo-4-[(2-chloro-4-nitrobenzoyl)oxymethyl]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4).
Chlorination: Chlorine (Cl2) or thionyl chloride (SOCl2).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of the corresponding amine derivative.
Oxidation: Formation of carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-4-[(2-chloro-4-nitrobenzoyl)oxymethyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-bromo-4-[(2-chloro-4-nitrobenzoyl)oxymethyl]benzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and chlorine substituents can engage in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-bromobenzoate: Similar structure but lacks the nitro and chloro substituents.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of the nitro and chloro groups.
Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate: Similar functional groups but different substitution pattern.
Uniqueness
Methyl 3-bromo-4-[(2-chloro-4-nitrobenzoyl)oxymethyl]benzoate is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and potential biological activity. The combination of bromine, chlorine, and nitro groups on the benzene ring makes it a versatile compound for various applications in research and industry .
Propiedades
IUPAC Name |
methyl 3-bromo-4-[(2-chloro-4-nitrobenzoyl)oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClNO6/c1-24-15(20)9-2-3-10(13(17)6-9)8-25-16(21)12-5-4-11(19(22)23)7-14(12)18/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCCYQPORWYRKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B4786875.png)
![2-({1-CYCLOPROPYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE](/img/structure/B4786889.png)
![N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B4786890.png)



![1-[4-[Bis[(4-nitrophenyl)methyl]amino]phenyl]-2,2,2-trifluoroethanone](/img/structure/B4786919.png)
![N-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamothioyl]-2,6-dimethoxybenzamide](/img/structure/B4786920.png)
![N-(2-bromo-4-methylphenyl)-2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4786938.png)

![5-[(ethylamino)sulfonyl]-2-methoxy-N-(2-pyridinylmethyl)benzamide](/img/structure/B4786958.png)
![6-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4786962.png)

